Superior Lewis Acidity of the Morpholinomethyl Scaffold Compared to Thiomorpholine and Piperidine Analogs
The morpholinomethyl-substituted phenylboronic acid (3a), which is the core scaffold of the target compound, exhibits the lowest pKa (4.8) among the evaluated ortho-aminomethylphenylboronic acids, indicating the highest Lewis acidity. This pKa is significantly lower than that of its thiomorpholine (3b, pKa 6.3) and piperidine (3c, pKa 5.7) analogs, a difference of 1.5 and 0.9 pKa units, respectively. At physiological pH (7.4), this translates to a substantially higher fraction of the reactive, tetrahedral boronate form . Note: The specific quantitative impact of the 5-chloro substituent on the pKa of 3a is not reported in the source, so this evidence represents a class-level inference from the morpholinomethyl core.
| Evidence Dimension | Acid dissociation constant (pKa) - a measure of Lewis acidity |
|---|---|
| Target Compound Data | pKa = 4.8 (for morpholinomethyl analog 3a, representing target compound core scaffold) |
| Comparator Or Baseline | Thiomorpholine analog (3b): pKa = 6.3; Piperidine analog (3c): pKa = 5.7 |
| Quantified Difference | ΔpKa of -1.5 vs thiomorpholine analog; -0.9 vs piperidine analog |
| Conditions | Determined by UV-Vis spectroscopy in aqueous solution at 30°C. |
Why This Matters
Lower pKa leads to higher reactivity towards diols at physiological pH, which is crucial for designing effective glucose sensors or enzyme inhibitors.
- [1] Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Pawełko, A., Tomecka, E., & Żukowski, K. (2013). Lewis acidity and sugar receptor activity of 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues. New Journal of Chemistry, 37(1), 188-194. View Source
